molecular formula C10H14 B7766767 Isobutylbenzene CAS No. 28729-54-6

Isobutylbenzene

Cat. No.: B7766767
CAS No.: 28729-54-6
M. Wt: 134.22 g/mol
InChI Key: KXUHSQYYJYAXGZ-UHFFFAOYSA-N
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Description

Scientific Research Applications

Isobutylbenzene is primarily used in the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug . It is also used as an intermediate in the production of other pharmaceuticals and chemicals. In the field of chemistry, this compound serves as a model compound for studying electrophilic aromatic substitution reactions . Additionally, it is used in the development of new synthetic methodologies and in the study of reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutylbenzene can be synthesized through a Friedel-Crafts acylation of benzene with isobutyryl chloride, followed by a Clemmensen reduction . The Friedel-Crafts acylation involves the activation of the acid chloride by aluminum trichloride (AlCl3), forming an acylium ion which then reacts with benzene to form the acylated product. This product is then reduced to this compound using zinc amalgam and hydrochloric acid in the Clemmensen reduction .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic carbometalation of toluene with propene in the presence of a sodium-potassium alloy catalyst on activated carbon . This method is efficient and widely used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions: Isobutylbenzene undergoes various types of reactions, including:

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine with a catalyst.

    Nitration: A mixture of nitric acid and sulfuric acid.

    Sulfonation: Concentrated sulfuric acid.

    Friedel-Crafts Reactions: Aluminum trichloride as a catalyst.

Major Products:

    Halogenation: Halogenated this compound.

    Nitration: Nitrothis compound.

    Sulfonation: Sulfonated this compound.

    Friedel-Crafts Reactions: Acylated or alkylated this compound.

Mechanism of Action

The mechanism of action of isobutylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking electrophilic species such as acylium ions or halogens . This results in the substitution of a hydrogen atom on the benzene ring with the electrophile. The reaction proceeds through the formation of a positively charged arenium ion intermediate, which is stabilized by the electron-donating effects of the alkyl group .

Properties

IUPAC Name

2-methylpropylbenzene
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InChI

InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
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InChI Key

KXUHSQYYJYAXGZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC1=CC=CC=C1
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Molecular Formula

C10H14
Record name N-PROPYLTOLUENE
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DSSTOX Substance ID

DTXSID6027181
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Molecular Weight

134.22 g/mol
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Physical Description

N-propyltoluene is a clear colorless liquids with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Liquid; [Merck Index] Colorless liquid with a sweet odor; [Chevron Phillips MSDS]
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Record name Benzene, (2-methylpropyl)-
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Vapor Pressure

1.93 [mmHg]
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CAS No.

28729-54-6, 538-93-2
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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